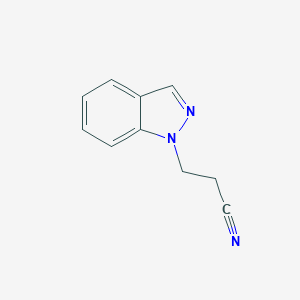

3-(1H-indazol-1-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1H-indazol-1-yl)propanenitrile” is a compound with the molecular formula C10H9N3 . It has an ethylene group connecting an imidazole ring and a -CN group .

Synthesis Analysis

The synthesis of indazole derivatives has gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . The synthesis of “this compound” can be achieved from Indazole and Acrylonitrile .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an ethylene group connecting an imidazole ring and a -CN group . These groups are in a staggered conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 121.14 g/mol, a monoisotopic mass of 121.063995 Da, and a topological polar surface area of 41.6 Ų .

Wissenschaftliche Forschungsanwendungen

Fungicidal Activities : Silicon-containing derivatives of 2-aryl-3-(1H-1,2,4-triazol-1-yl)propanenitriles, which are structurally related to 3-(1H-indazol-1-yl)propanenitrile, have been synthesized and shown to have significant fungicidal activities against rice sheath blight and powdery mildew on cucumber, surpassing the efficacy of reference fungicides (Itoh et al., 2001).

Thermophysical Properties of Ionic Liquids : Research on dual functionalized imidazolium-based ionic liquids, including 3-(3-butyl-1H-imidazol-3-ium-1-yl)propanenitrile chloride, has been conducted. The study focused on measuring their viscosity, density, and refractive indices across different temperatures, providing insights into the effect of functionalized side chains on these properties (Muhammad et al., 2012).

Corrosion Inhibition : Certain propaneitrile derivatives, including those structurally similar to this compound, have been investigated as corrosion inhibitors for tin in sodium chloride solutions. These compounds were found to be effective in reducing corrosion without altering the mechanism of the corrosion process (Fouda et al., 2015).

Spectro-Electrochemical Behavior : A study on the spectro-electrochemical behavior of thin-layer polymer of 3-(9H-carbazol-9-yl)propanenitrile has revealed insights into its electrical activity and potential applications in material sciences. The polymer displayed a green color in the oxidized state and high transmittance in the neutral state, suggesting potential applications in optoelectronic devices (Elamin et al., 2021).

Synthesis of Heterocycles : 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives, related to this compound, have been used in synthesizing bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These compounds hold potential in various chemical and pharmaceutical applications (Dawood et al., 2004).

Antibacterial and Anticonvulsant Evaluation : Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles synthesized from 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanenitrile have shown moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. Some of these compounds also exhibited excellent anticonvulsant activity, indicating potential therapeutic applications (Rajasekaran et al., 2006).

Zukünftige Richtungen

Indazole derivatives, including “3-(1H-indazol-1-yl)propanenitrile”, have shown promise in various fields, including medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthesis methods and exploring their potential applications in medicine and other fields.

Wirkmechanismus

Target of Action

Indazole derivatives have been found to exhibit a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . Therefore, it’s plausible that 3-(1H-indazol-1-yl)propanenitrile may interact with multiple targets depending on the specific derivative and its functional groups.

Mode of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules are key players in inflammation and cancer pathways, suggesting that this compound might have similar effects.

Result of Action

Based on the known activities of indazole derivatives, it’s plausible that this compound could have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . The exact effects would likely depend on the specific targets and pathways that the compound interacts with.

Eigenschaften

IUPAC Name |

3-indazol-1-ylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGBKKOGWPGQGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dibutyl-3-oxo-2-(1-oxonaphtho[2,1-b]thien-2(1H)-ylidene)-2,3-dihydrobenzo[de]thiochromene-7-sulfonamide](/img/structure/B420558.png)

![2,8-bis(2-phenylvinyl)dibenzo[b,d]furan](/img/structure/B420561.png)

![1-[7-(diethylamino)-2-imino-2H-chromen-3-yl]ethanone {4-nitrophenyl}hydrazone](/img/structure/B420568.png)

![N'-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE](/img/structure/B420569.png)

![3a,8a-Dihydroxy-1,3-dimethyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione](/img/structure/B420570.png)

![4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B420572.png)

![2-butyl-N'-[3-(2-furyl)acryloyl]-2-hydroxy-N'-phenylhexanohydrazide](/img/structure/B420578.png)